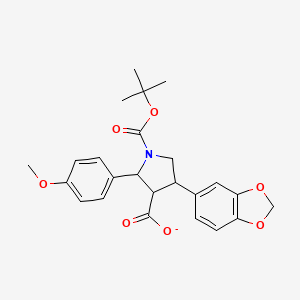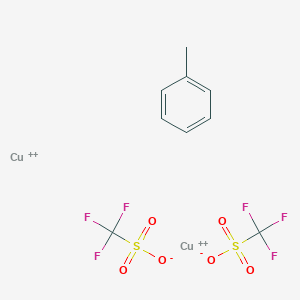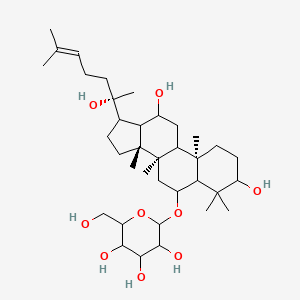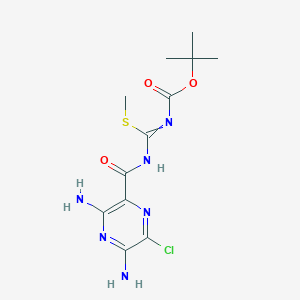
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of HWA 153 involves several steps:
Starting Material: The synthesis begins with 3-methylxanthine.
First Reaction: 3-methylxanthine is treated with sodium hydroxide and 1-bromo-5-hexanone to produce 3-methyl-7-(5-oxohexyl)xanthine.
Second Reaction: The intermediate product is then reacted with 1-bromopropane.
Reduction: Finally, the compound is reduced using sodium borohydride to yield HWA 153.
化学反応の分析
HWA 153 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: As mentioned in its synthesis, sodium borohydride is used for reduction.
Substitution: The compound can undergo substitution reactions, particularly at the xanthine ring.
Common reagents used in these reactions include sodium hydroxide, 1-bromo-5-hexanone, 1-bromopropane, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
HWA 153 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound’s effects on cellular processes are studied to understand its potential therapeutic benefits.
Medicine: Due to its bronchospasmolytic activity, it is explored for use in treating respiratory conditions.
作用機序
The mechanism of action of HWA 153 involves its interaction with specific molecular targets in the body. It primarily acts on the adenosine receptors, which play a crucial role in various physiological processes. By modulating these receptors, HWA 153 can exert its bronchospasmolytic effects, making it useful in respiratory therapies .
類似化合物との比較
HWA 153 is compared with other methyl xanthine derivatives, such as theophylline and caffeine. While all these compounds share a similar core structure, HWA 153 is unique due to its specific side chains, which confer distinct pharmacological properties. Theophylline and caffeine are well-known for their stimulant effects, whereas HWA 153 is primarily noted for its bronchospasmolytic activity .
Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
These compounds, while structurally similar, have different applications and effects, highlighting the uniqueness of HWA 153 in its specific therapeutic niche .
特性
分子式 |
C15H25N4O3+ |
|---|---|
分子量 |
309.38 g/mol |
IUPAC名 |
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C15H25N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10-12,20H,4-9H2,1-3H3/q+1 |
InChIキー |
AOZCCAXUWVGIQV-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)C2C(=NC=[N+]2CCCCC(C)O)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)
![(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)

![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)




![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)
![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)
